(S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reactions, where difluoromethylating agents are used to introduce the difluoromethoxy group . The amine group can be introduced through reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: (S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The amine group may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in the core structure.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness: (S)-7-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of the difluoromethoxy and amine groups on a tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
(1S)-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,10-11H,1-3,14H2/t10-/m0/s1 |
InChI Key |
UTFKBYMLHLOJKK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)OC(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)OC(F)F)N |
Origin of Product |
United States |
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